molecular formula C12H15BF3NO2 B15316765 3,4,5-Trifluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

3,4,5-Trifluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B15316765
M. Wt: 273.06 g/mol
InChI Key: ZBQHXWXGVIXXMI-UHFFFAOYSA-N
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Description

3,4,5-Trifluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a trifluoromethyl group and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 3,4,5-trifluoroaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction proceeds through a Suzuki-Miyaura coupling mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

3,4,5-Trifluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

    Medicine: Its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the production of advanced materials, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boronic ester and trifluoromethyl groups. These functional groups allow the compound to interact with specific molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone

Uniqueness

3,4,5-Trifluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of the trifluoromethyl group and the boronic ester group, which imparts distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H15BF3NO2

Molecular Weight

273.06 g/mol

IUPAC Name

3,4,5-trifluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C12H15BF3NO2/c1-11(2)12(3,4)19-13(18-11)8-7(17)5-6(14)9(15)10(8)16/h5H,17H2,1-4H3

InChI Key

ZBQHXWXGVIXXMI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2N)F)F)F

Origin of Product

United States

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